molecular formula C13H16BrN3O2 B10906323 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(pyrrolidin-1-yl)acetohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(pyrrolidin-1-yl)acetohydrazide

Cat. No.: B10906323
M. Wt: 326.19 g/mol
InChI Key: FGEHJUGRKIODAH-OVCLIPMQSA-N
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Description

N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated phenyl group, a hydroxyl group, and a pyrrolidinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-(1-pyrrolidinyl)acetohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(1-ETHYL-1H-BENZIMIDAZOL-2-YL)SULFANYLACETOHYDRAZIDE
  • N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-(1-ETHYL-1H-BENZIMIDAZOL-2-YL)SULFANYLACETOHYDRAZIDE

Uniqueness

N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its brominated phenyl group and pyrrolidinyl moiety make it particularly versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H16BrN3O2

Molecular Weight

326.19 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C13H16BrN3O2/c14-11-3-4-12(18)10(7-11)8-15-16-13(19)9-17-5-1-2-6-17/h3-4,7-8,18H,1-2,5-6,9H2,(H,16,19)/b15-8+

InChI Key

FGEHJUGRKIODAH-OVCLIPMQSA-N

Isomeric SMILES

C1CCN(C1)CC(=O)N/N=C/C2=C(C=CC(=C2)Br)O

Canonical SMILES

C1CCN(C1)CC(=O)NN=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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